An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-2,3-dihydro-1-benzofuran
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-2,3-dihydro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Fluorinated Heterocycles
The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the fluorine atom, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's physicochemical and biological characteristics.[1][2][3] These modifications can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1][2][3] The 2,3-dihydro-1-benzofuran framework is a privileged structure found in numerous biologically active natural products and synthetic compounds.[4][5][6][7] Consequently, the fluorinated analogue, 2,3-Difluoro-2,3-dihydro-1-benzofuran, emerges as a compound of significant interest for the development of novel therapeutics and advanced materials. This guide provides a comprehensive overview of its physicochemical properties, drawing from available experimental data and established principles of physical organic chemistry.
Molecular Structure and Stereochemistry
2,3-Difluoro-2,3-dihydro-1-benzofuran possesses a fused ring system consisting of a benzene ring and a dihydropyran ring, with fluorine atoms substituted at the 2 and 3 positions of the dihydropyran ring. The presence of two stereocenters at these positions gives rise to two diastereomers: a cis isomer and a trans isomer.
The synthesis and stereochemical assignment of these isomers were first reported by Baciocchi and his colleagues in 1980. Their work provides the foundational experimental data for understanding the properties of this compound.
Physicochemical Properties
A comprehensive summary of the known and predicted physicochemical properties of 2,3-Difluoro-2,3-dihydro-1-benzofuran is presented below. It is important to note that while some experimental data is available, particularly from the seminal work of Baciocchi et al., other properties are extrapolated from data on analogous compounds or predicted using computational models due to a scarcity of direct experimental measurements in the public domain.
| Property | Value/Information | Source/Method |
| Molecular Formula | C₈H₆F₂O | - |
| Molecular Weight | 156.13 g/mol | Calculated |
| Physical State | Liquid (for both cis and trans isomers) | [8] |
| Melting Point | Data not available in cited literature. | - |
| Boiling Point | Data not available in cited literature. | - |
| Solubility | Data not available in cited literature. Likely soluble in common organic solvents like benzene and acetonitrile. | Inferred from synthesis protocol[8] |
| Mass Spectrum (m/e) | Parent peak at 156 | [8] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of the cis and trans isomers of 2,3-Difluoro-2,3-dihydro-1-benzofuran.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectra provide distinct fingerprints for the cis and trans isomers, primarily due to the differences in the coupling constants between the protons and fluorine atoms on the dihydropyran ring.
¹H NMR Data (90 MHz, in Perdeuteriobenzene) [8]
| Isomer | Aromatic Protons (δ, ppm) | H-2 Proton (δ, ppm) | H-3 Proton (δ, ppm) |
| trans | 7.16 - 6.51 (m) | 5.91 (dd) | 5.39 (dd) |
| cis | 7.19 - 6.53 (m) | 5.52 (ddd) | 5.25 (ddd) |
The observed multiplicities (dd for trans and ddd for cis) arise from the coupling of the H-2 and H-3 protons with each other and with the vicinal fluorine atoms. The specific coupling constants are instrumental in assigning the stereochemistry.
¹³C NMR Spectroscopy
While the original synthesis paper did not report ¹³C NMR data, the chemical shifts for the carbon atoms in the 2,3-dihydrobenzofuran scaffold are well-documented for related compounds.[9][10] The introduction of fluorine atoms will significantly influence the chemical shifts of the C-2 and C-3 carbons due to the strong electron-withdrawing nature of fluorine.
Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Expected Chemical Shift Range (ppm) | Rationale |
| Aromatic Carbons | 110 - 160 | Typical range for substituted benzene rings. |
| C-2 | 90 - 110 (with C-F coupling) | Downfield shift due to fluorine substitution and C-F coupling. |
| C-3 | 90 - 110 (with C-F coupling) | Downfield shift due to fluorine substitution and C-F coupling. |
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for characterizing organofluorine compounds due to the wide chemical shift range and sensitivity of ¹⁹F to its electronic environment.[11] Although not reported in the initial synthesis, the ¹⁹F NMR spectra of the cis and trans isomers would be expected to show distinct signals and coupling constants.
Expected ¹⁹F NMR Characteristics
| Isomer | Expected ¹⁹F Chemical Shift | Expected Coupling |
| cis and trans | -150 to -200 ppm (relative to CFCl₃) | Coupling to H-2, H-3, and potentially through-space coupling to aromatic protons. |
The precise chemical shifts and coupling constants would provide invaluable information for confirming the stereochemistry and understanding the electronic environment of the fluorine atoms.
Infrared (IR) Spectroscopy
The infrared spectrum of 2,3-Difluoro-2,3-dihydro-1-benzofuran would be expected to show characteristic absorption bands for the aromatic ring, the C-O-C ether linkage, and the C-F bonds.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-O-C (ether) | 1000 - 1300 | Stretching |
| C-F | 1000 - 1400 | Stretching |
The C-F stretching vibrations often appear as strong and distinct bands in the fingerprint region of the IR spectrum.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and characterization of 2,3-Difluoro-2,3-dihydro-1-benzofuran, based on the work of Baciocchi et al. and supplemented with modern analytical techniques.[8]
Synthesis of cis- and trans-2,3-Difluoro-2,3-dihydro-1-benzofuran
The synthesis proceeds via a halogen exchange reaction from the corresponding trans-2,3-dibromo-2,3-dihydro-1-benzofuran.
Step-by-Step Methodology:
-
Reactant Preparation: A solution of trans-2,3-dibromo-2,3-dihydrobenzofuran in a 9:1 mixture of benzene and acetonitrile is prepared.
-
Reaction Initiation: Dry silver fluoride (AgF) is added to the solution at approximately 0°C in the dark.
-
Reaction Progression: The mixture is stirred for approximately five hours.
-
Workup and Purification: The crude reaction product is purified by chromatography on silica gel using petroleum ether as the eluent.
-
Isomer Separation: The chromatography allows for the separation of the cis and trans isomers.
Caption: Synthetic workflow for the preparation of cis- and trans-2,3-Difluoro-2,3-dihydro-1-benzofuran.
Analytical Characterization Workflow
A systematic approach is required to confirm the identity and purity of the synthesized isomers.
Caption: A typical workflow for the analytical characterization of the synthesized isomers.
Structure-Property Relationships and Causality
The introduction of two fluorine atoms into the 2,3-dihydrobenzofuran scaffold has profound implications for its physicochemical properties.
-
Conformational Effects: The stereochemistry of the fluorine atoms (cis vs. trans) dictates the conformational preferences of the dihydropyran ring. These conformational differences, in turn, influence the dihedral angles between adjacent protons and fluorine atoms, leading to the distinct coupling constants observed in the ¹H NMR spectra.[8]
-
Electronic Effects: The high electronegativity of fluorine results in a significant inductive electron withdrawal from the C-2 and C-3 positions. This effect is expected to deshield the attached carbon and proton nuclei, leading to downfield shifts in their respective NMR spectra.
-
Solubility and Lipophilicity: Fluorination can have a complex effect on solubility and lipophilicity (LogP). While the introduction of fluorine generally increases lipophilicity, the overall effect is also dependent on the molecule's dipole moment and its ability to participate in intermolecular interactions. Computational methods can be employed to predict these properties when experimental data is unavailable.[12][13]
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